ALW-II-49-7

Vue d'ensemble

Description

ALW-II-49-7 est un inhibiteur sélectif et puissant de la kinase EphB2, avec une valeur de CE50 de 40 nM dans des tests cellulaires . EphB2 est un membre de la famille des récepteurs Eph, qui sont des glycoprotéines transmembranaires impliquées dans divers processus cellulaires, notamment le développement, la croissance et la progression du cancer .

Méthodes De Préparation

La synthèse d'ALW-II-49-7 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions de couplage ultérieures. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. On sait que le composé est disponible en différentes quantités et puretés à des fins de recherche .

Analyse Des Réactions Chimiques

ALW-II-49-7 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition de la kinase EphB2 et ses effets sur diverses voies biochimiques.

Biologie : Employé dans des tests cellulaires pour étudier le rôle d'EphB2 dans les processus cellulaires tels que la migration cellulaire, la prolifération et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers et d'autres maladies où EphB2 est impliqué.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité de la kinase EphB2. Cette inhibition empêche la phosphorylation du domaine de la tyrosine kinase, bloquant ainsi les voies de signalisation en aval impliquées dans la croissance cellulaire, la migration et la survie. Les cibles moléculaires et les voies impliquées comprennent les interactions récepteur Eph-ligand éphrine et l'activation subséquente des cascades de signalisation intracellulaires .

Applications De Recherche Scientifique

Cancer Therapeutics

The primary application of ALW-II-49-7 lies in cancer treatment, particularly in targeting tumors that express EphB2. Research indicates that EphB2 plays a role in tumor growth and metastasis, making it a viable target for therapeutic intervention. The compound has shown promise in preclinical models:

- Glioblastoma : In vitro studies using U87 glioblastoma cells demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis, suggesting its potential as a treatment for aggressive brain tumors .

- Other Tumors : this compound has also been evaluated for its effects on various cancer cell lines, with results indicating that it may inhibit cell migration and invasion, critical processes in cancer metastasis .

Selectivity and Off-target Effects

One of the significant advantages of this compound is its selectivity for EphB2 over other kinases. In extensive kinase profiling studies, it was found to exhibit minimal cross-reactivity with other members of the Eph family and unrelated kinases, which is essential for reducing potential side effects associated with broader-spectrum kinase inhibitors .

Case Study 1: Efficacy in Glioblastoma Models

In a study conducted on glioblastoma models, this compound was administered to evaluate its anti-tumor effects. The results indicated a substantial reduction in tumor size and improved survival rates compared to control groups. The mechanisms involved included apoptosis induction and inhibition of angiogenesis within the tumor microenvironment .

Case Study 2: In Vivo Studies

Further research involved in vivo studies where this compound was tested in animal models with induced tumors expressing EphB2. The compound demonstrated significant tumor regression and was well tolerated by the subjects, highlighting its potential for clinical application .

Mécanisme D'action

ALW-II-49-7 exerts its effects by selectively inhibiting the activity of the EphB2 kinase. This inhibition prevents the phosphorylation of the tyrosine kinase domain, thereby blocking the downstream signaling pathways involved in cell growth, migration, and survival. The molecular targets and pathways involved include the Eph receptor-ephrin ligand interactions and the subsequent activation of intracellular signaling cascades .

Comparaison Avec Des Composés Similaires

ALW-II-49-7 est unique par sa forte sélectivité et sa puissance pour la kinase EphB2 par rapport à d'autres composés similaires. Parmi les composés similaires, citons :

ALW-II-38-3 : Un autre inhibiteur sélectif d'EphA3 avec une mesure de liaison d'affinité de 240 nM.

Sitravatinib : Un inhibiteur multikinase qui cible plusieurs kinases, y compris les récepteurs Eph.

NVP-BHG712 : Un inhibiteur de la kinase EphB4 avec des applications en recherche sur le cancer.

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leur sélectivité, leur puissance et leurs applications spécifiques.

Activité Biologique

2-Arachidonoylglycerol (2-AG) is a significant endocannabinoid that acts as an endogenous agonist for both the CB1 and CB2 cannabinoid receptors. It plays a crucial role in various physiological processes, including pain modulation, immune response, and neuroprotection. This article explores the biological activities of 2-AG, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

2-AG is a monoacylglycerol formed from arachidonic acid and glycerol. Its synthesis involves the action of diacylglycerol lipase (DAGL) on arachidonic acid-containing diacylglycerols (DAG). It is predominantly found in the central nervous system and is known for its neuromodulatory effects.

2-AG interacts primarily with cannabinoid receptors:

- CB1 Receptor : Highly expressed in the central nervous system, it mediates psychoactive effects and modulates neurotransmitter release.

- CB2 Receptor : Predominantly found in immune cells, it plays a role in anti-inflammatory responses.

Signal Transduction Pathways

The biological activity of 2-AG involves several intracellular signaling pathways:

- Calcium Mobilization : 2-AG induces a rapid increase in intracellular calcium levels through CB1 receptor activation, which is essential for various cellular responses .

- Actin Polymerization : In differentiated HL-60 cells, 2-AG stimulates actin polymerization, leading to morphological changes indicative of cell activation .

- Involvement of G Proteins : The signaling is mediated by G(i/o) proteins, phosphoinositide 3-kinase (PI3K), and Rho family small G-proteins .

Biological Activities

The biological activities of 2-AG encompass a wide range of physiological effects:

Immune Modulation

2-AG has been shown to modulate immune responses by influencing cytokine release and cell migration. It can enhance the phagocytic activity of macrophages and promote anti-inflammatory effects through CB2 receptor activation .

Neuroprotection

In the nervous system, 2-AG exhibits neuroprotective properties by reducing excitotoxicity and promoting neuronal survival. Its role in synaptic plasticity suggests potential applications in treating neurodegenerative diseases .

Pain Management

Research indicates that 2-AG may play a role in pain modulation by inhibiting nociceptive signaling pathways. Its analgesic properties are attributed to its action on cannabinoid receptors in pain-processing regions of the brain .

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-AG:

Propriétés

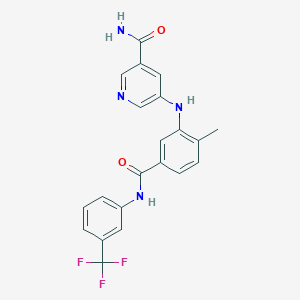

Formule moléculaire |

C21H17F3N4O2 |

|---|---|

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30) |

Clé InChI |

SAAYRHKJHDIDPH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |

SMILES canonique |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ALWII497; ALW II 49 7; ALW-II-49-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.